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Executive Summary

TNG348, developed by Tango Therapeutics, is a potent, selective, and orally bioavailable
allosteric inhibitor of ubiquitin-specific protease 1 (USP1). It was investigated as a potential
therapeutic for cancers with mutations in BRCA1/2 or other homologous recombination
deficiencies (HRD). The mechanism of TNG348 is centered on the principle of synthetic
lethality, where the inhibition of USP1 in the context of a pre-existing HRD defect leads to
cancer cell death. Preclinical studies demonstrated significant single-agent activity and strong
synergy with PARP inhibitors (PARPI), even in models with acquired PARPI resistance.
However, the clinical development of TNG348 was discontinued in May 2024 due to
observations of Grade 3/4 liver function abnormalities in patients participating in the Phase 1/2
clinical trial. This guide provides a comprehensive overview of the discovery, mechanism of
action, preclinical data, and clinical development of TNG348.

Introduction to TNG348

TNG348 is a small molecule inhibitor that targets USP1, a deubiquitinating enzyme (DUB)
crucial for DNA damage repair.[1] In cancers with underlying HRD, such as those with
BRCAL1/2 mutations, the cells are particularly reliant on other DNA repair pathways for survival.
By inhibiting USP1, TNG348 disrupts the translesion synthesis (TLS) pathway, a DNA damage
tolerance mechanism, leading to catastrophic DNA damage and selective killing of these
cancer cells.[2] Tango Therapeutics advanced TNG348 into a Phase 1/2 clinical trial
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(NCT06065059) to evaluate its safety and efficacy, both as a monotherapy and in combination
with the PARP inhibitor olaparib.[3][4][5] Despite promising preclinical results, the trial was
terminated due to liver toxicity, halting further development of the compound.[6]

Mechanism of Action

TNG348 functions as a selective, allosteric, and reversible inhibitor of USP1.[7][2] Its
mechanism of action is multifaceted, primarily impacting the DNA damage response pathway.

e Inhibition of PCNA and FANCD2 Deubiquitination: USP1's key substrates include
monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2
protein (FANCD2). Monoubiquitination of PCNA is a critical step in initiating the TLS pathway.
By inhibiting USP1, TNG348 prevents the deubiquitination of PCNA and FANCD2, leading to
their accumulation in a ubiquitinated state.

o Disruption of Translesion Synthesis: The sustained ubiquitination of PCNA disrupts the
normal functioning of the TLS pathway, which is essential for bypassing DNA lesions during
replication.[7][2]

e Synthetic Lethality with HRD: In HRD-positive cancer cells, the combination of a
compromised homologous recombination pathway and a disrupted TLS pathway via USP1
inhibition results in an accumulation of unresolved DNA damage, leading to cell cycle arrest
and apoptosis.[7][1]

The following diagram illustrates the signaling pathway affected by TNG348.

Caption: TNG348 inhibits USP1, leading to the accumulation of ubiquitinated PCNA and
FANCD2.

Preclinical Data
In Vitro Potency and Selectivity

TNG348 demonstrated potent and selective inhibition of USP1 in various in vitro assays.
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Assay Type Cell Line / Target Result Reference
o MDA-MB-436 (BRCA1
Cell Viability (IC50) 68.3 nM
mutant)
HCC1954 (BRCAl )
No impact [8]
WT)
Cellular
_ 98.6 NnM (ub-PCNA
Pharmacodynamics MDA-MB-436 ) ]
induction)
(IC50)
47 Deubiquitinating )
DUB Panel Screen Selective for USP1 [8]
Enzymes
Selective against 467
kinases; significant
Kinase Panel Screen 468 Kinases interaction only with [8]
ULK3 kinase (89%
inhibition at 10 uM)
Inactive as an agonist
Safety Target Panel 78 Safety Targets or antagonist in 77 of [8]

78 assays

Cell Line Panel Activity

The activity of TNG348 was assessed in a panel of 62 breast and ovarian cancer cell lines. The
results indicated that sensitivity to TNG348 was enriched in cell lines with BRCA mutations or
an HRD-positive status.[7][9]

Synergy with PARP Inhibitors

A key finding from the preclinical evaluation of TNG348 was its synergistic activity with PARP
inhibitors. This synergy was observed in both PARPi-sensitive and PARPI-resistant models.[7]
[2][10] The combination of TNG348 and a PARPI led to enhanced tumor cell killing, suggesting
a complementary mechanism of action.

The following diagram illustrates the synthetic lethal interaction between TNG348 and PARP
inhibitors in HRD-positive cancer cells.
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Synthetic Lethality of TNG348 and PARP Inhibitors in HRD+ Cancer
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Caption: In HRD+ cells, inhibiting both PARP and USP1 pathways leads to synthetic lethality.

In Vivo Efficacy

TNG348 demonstrated significant anti-tumor activity in in vivo xenograft models of BRCA-
mutant and HRD-positive cancers.
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Model

Treatment

Outcome Reference

BRCA1 mutant TNBC
PDX (Parental PARPI-

sensitive)

TNG348 (100 mg/kg
QD) + Olaparib (50
mg/kg QD)

Strong synergy and

BRCA1 mutant TNBC
PDX (Acquired PARPI

resistance)

TNG348 (100 mg/kg
QD) + Olaparib (50
mg/kg QD)

BRCAwt HRD+ TNBC
PDX

TNG348 (100 mg/kg
QD) + Niraparib (30
mg/kg QD)

. [11]

tumor regression.
Restored sensitivity to
PARP inhibitor and
. [11]
induced tumor
regression.
Synergistic tumor

ynerg [11]

growth inhibition.

Pharmacokinetics

Oral administration of TNG348 in tumor-bearing mice showed dose-dependent exposure.

Dosing at 30 mg/kg once daily or 20 mg/kg twice daily resulted in free plasma concentrations

above the in vitro IC50 for over eight hours.[7][8]

Experimental Protocols

In Vitro Deubiquitinase (DUB) and Kinase Screening

o Objective: To assess the selectivity of TNG348 against a panel of DUBs and kinases.

o Methodology:

o TNG348 was screened at a single point concentration of 10 uM.

o For DUB selectivity, the Ubiquigent DUBprofiler™ panel of 47 DUBs was used.

o For kinase selectivity, the Eurofins KINOMEscan™ scanMax panel of 468 kinases was

utilized, employing an active site-directed competition binding assay.

o The percentage of inhibition was calculated relative to a vehicle control.

Cell Viability (Clonogenic) Assays
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o Objective: To determine the cytotoxic effect of TNG348 on cancer cell lines.
» Methodology:
o Breast and ovarian cancer cell lines were seeded at a low density in 6-well plates.

o Cells were treated with a 10-point threefold serial dilution of TNG348, with a top dose of 8
MM,

o The cells were incubated for 10-21 days to allow for colony formation.
o Colonies were fixed, stained with crystal violet, and counted.

o The IC50 values were calculated by non-linear regression of the dose-response curves.

CRISPR-Cas9 Screens

¢ Objective: To identify genes that modulate sensitivity or resistance to TNG348.
o Methodology:

o Cas9-expressing cancer cell lines (e.g., UWB1.289 and MDA-MB-436) were transduced
with a gRNA library targeting DNA damage response genes.

o The cell population was treated with either DMSO (vehicle) or TNG348 at a specific
concentration (e.g., 100 or 200 nM).

o Genomic DNA was extracted from surviving cells after a defined period.

o The gRNA sequences were amplified by PCR and quantified by next-generation
sequencing.

o Genes whose knockout led to enrichment or depletion in the TNG348-treated population
were identified as resistance or sensitivity factors, respectively.

In Vivo Xenograft Studies

o Objective: To evaluate the anti-tumor efficacy of TNG348 alone and in combination with
PARP inhibitors in mouse models.
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o Methodology:

o Human cancer cell lines or patient-derived tumor fragments were implanted
subcutaneously into immunocompromised mice.

o Once tumors reached a specified volume, mice were randomized into treatment groups.
o TNG348 was administered orally, once or twice daily, at specified doses.

o PARP inhibitors (e.g., olaparib, niraparib) were administered orally at their respective

doses.
o Tumor volume and body weight were measured regularly.

o At the end of the study, tumors were harvested for pharmacodynamic analysis (e.qg.,
Western blotting for ub-PCNA).

The following diagram provides a generalized workflow for the preclinical evaluation of
TNG348.
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TNG348 Preclinical Evaluation Workflow
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Caption: A simplified workflow from target identification to clinical trials for TNG348.
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Clinical Development and Discontinuation

Tango Therapeutics initiated a Phase 1/2 clinical trial (NCT06065059) for TNG348 in patients
with BRCA1/2-mutant or other HRD+ advanced or metastatic solid tumors.[3][5] The study was
designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity
of TNG348 as a single agent and in combination with olaparib.[3][4]

However, in May 2024, Tango Therapeutics announced the discontinuation of the TNG348
program.[6] The decision was based on the observation of Grade 3/4 liver function
abnormalities in patients who had been on the study for more than eight weeks.[6] At the time
of discontinuation, no patients had yet received the combination of TNG348 and olaparib.

Conclusion

TNG348 was a promising, selectively targeted therapy for HRD-positive cancers, with a strong
preclinical rationale and demonstrated efficacy in in vitro and in vivo models. Its ability to
synergize with PARP inhibitors, particularly in resistant settings, highlighted its potential to
address a significant unmet need in oncology. However, the emergence of liver toxicity in early
clinical development led to the cessation of the program. While TNG348 itself will not be further
developed, the extensive preclinical characterization and the mechanistic insights gained from
its study provide a valuable foundation for the continued exploration of USP1 as a therapeutic
target in oncology. The journey of TNG348 underscores the critical importance of translating
preclinical findings to the clinic and the unforeseen challenges that can arise in drug
development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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